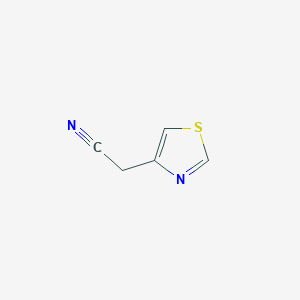

4-Thiazolylacetonitrile

Description

Context within Thiazole (B1198619) Chemistry and Nitrile Functionalities

Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. beilstein-journals.org The thiazole ring is an aromatic system, which contributes to its stability. wikipedia.org The presence of both a sulfur and a nitrogen atom in the ring provides multiple sites for potential reactions. Thiazole derivatives are synthesized through various methods, including the well-known Hantzsch synthesis. researchgate.net

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature activates adjacent atoms, making them susceptible to a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations.

The combination of the thiazole ring and the nitrile functionality in 4-thiazolylacetonitrile results in a molecule with a rich and diverse chemistry. The methylene (B1212753) group (-CH2-) situated between the thiazole ring and the nitrile group is particularly reactive, readily undergoing condensation and cyclization reactions. semanticscholar.org

Significance as a Versatile Synthetic Intermediate

The unique structural features of this compound make it a highly versatile intermediate in the synthesis of a wide array of heterocyclic compounds. Researchers have utilized this compound as a starting material to construct various biologically relevant scaffolds.

For instance, this compound and its derivatives have been employed in the synthesis of:

Thiophenes cu.edu.eg

Thiazoles cu.edu.egresearchgate.net

Pyrazolo[1,5-a]pyrimidines cu.edu.eg

Pyrazolo[5,1-c]triazines cu.edu.eg

Coumarins researchgate.net

Pyrazolo cu.edu.egresearchgate.netpyrimidines researchgate.net

1,3,4-Thiadiazolines researchgate.net

The reactivity of the active methylene group in thiazolylacetonitriles allows for condensations with various electrophiles, such as aromatic aldehydes, to form Knoevenagel products. semanticscholar.org These intermediates can then undergo further cyclization reactions to yield complex heterocyclic systems. For example, the reaction of 2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetonitrile with salicylaldehyde (B1680747) leads to the formation of a coumarin (B35378) derivative. researchcommons.org

The versatility of this compound is further demonstrated by its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry.

Historical Perspectives on Thiazolylacetonitriles in Organic Synthesis Research

The field of organic synthesis, the construction of organic compounds via chemical reactions, has a rich history dating back to the 19th century. wikipedia.org The development of new synthetic methods has been crucial for accessing novel molecules with potential applications in medicine and materials science. nobelprize.org Seminal collections of reliable synthetic procedures, such as Organic Syntheses, have been instrumental in advancing the field by providing meticulously checked experimental details. organicdivision.org

Within this broader context, the study of thiazole-containing compounds has been a long-standing area of interest due to their prevalence in natural products and pharmaceuticals. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. researchgate.net

Research into the specific reactivity of thiazolylacetonitriles as synthetic precursors has gained momentum over the past few decades. Early studies focused on exploring the fundamental reactions of the active methylene group. rsc.org More recent research has expanded upon this foundation, demonstrating the utility of these compounds in the synthesis of a diverse range of complex heterocyclic structures with potential biological activity. researchgate.netresearchcommons.org The development of novel synthetic routes utilizing thiazolylacetonitriles continues to be an active area of investigation, driven by the ongoing search for new therapeutic agents and functional materials. research-nexus.netrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7709-59-3 |

| Molecular Formula | C₅H₄N₂S |

| Appearance | Solid |

Table 2: Reactivity of the Methylene Group in Thiazolylacetonitriles

| Reaction Type | Reagent(s) | Product Type |

| Knoevenagel Condensation | Aromatic Aldehydes | Arylidene Derivatives |

| Coupling Reaction | Diazonium Salts | Azo Dyes |

| Cyclocondensation | Salicylaldehyde | Coumarins |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFKMSSKUSKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376309 | |

| Record name | 4-THIAZOLYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-59-3 | |

| Record name | 4-THIAZOLYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Thiazolylacetonitrile and Its Analogues

Refined Classical Synthesis Pathways

Classical methods for thiazole (B1198619) synthesis remain fundamental, but modern research has introduced significant refinements to improve efficiency, yield, and substrate scope.

Modified Hantzsch Synthesis Protocols

The Hantzsch thiazole synthesis, first reported in 1882, is a cornerstone reaction involving the condensation of an α-halocarbonyl compound with a thioamide. nih.govthermofisher.com While effective, the classical procedure has limitations, which has led to the development of several modified protocols.

One notable refinement is the Holzapfel-Meyers-Nicolaou modification. researchgate.net This multi-step procedure allows for the synthesis of functionalized thiazoles with high stereoselectivity. researchgate.net It proceeds through the cyclocondensation of a thioamide and an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate. researchgate.net This intermediate is subsequently dehydrated using trifluoroacetic anhydride (B1165640) and pyridine, followed by treatment with triethylamine, to yield the target thiazole. researchgate.net This modification is particularly valuable for creating complex thiazole-containing building blocks, such as those derived from amino acids like valine and threonine, without significant loss of optical purity. researchgate.net

Modifications to the Hantzsch synthesis often focus on milder reaction conditions and expanding the range of compatible functional groups. These refinements have made the Hantzsch synthesis a more versatile tool for constructing complex thiazole derivatives for various applications in materials science and medicinal chemistry.

Table 1: Comparison of Classical and Modified Hantzsch Synthesis

| Feature | Classical Hantzsch Synthesis | Holzapfel-Meyers-Nicolaou Modification |

|---|---|---|

| Key Reagents | α-haloketone, Thioamide | Thioamide, α-halocarbonyl, Base, Trifluoroacetic anhydride, Pyridine, Triethylamine |

| Intermediate | Direct condensation | Hydroxythiazoline |

| Key Advantage | Simplicity | High stereoselectivity, preservation of optical purity |

| Typical Conditions | Reflux in ethanol | Basic conditions followed by dehydration |

Reactions Involving α-Haloketones and Cyanothioacetamide

A significant pathway to thiazole derivatives, including the 4-thiazolylacetonitrile scaffold, involves the reaction of α-haloketones with a suitable thioamide. nih.govresearchgate.net α-Haloketones are crucial precursors for the synthesis of numerous N-, S-, and O-heterocycles. nih.gov The reaction with cyanothioacetamide is a direct application of the Hantzsch principle to produce 2-substituted-4-cyanomethylthiazoles.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of cyanothioacetamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of α-haloketone allows for diverse substitutions on the thiazole ring. Kinetic studies on the reaction between α-halo ketones and thioamides have shown it to be a second-order reaction, with the rate influenced by solvent polarity and temperature. researchgate.net

Recent advancements in this area focus on improving reaction conditions, such as using milder catalysts and environmentally benign solvents to enhance yields and simplify purification processes. researchgate.net

Contemporary and Sustainable Synthesis Strategies

Modern synthetic chemistry emphasizes sustainability, leading to the development of novel methods that are more efficient and environmentally friendly.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all reactants. tcichemicals.comnih.gov This approach is highly valued for its pot, atom, and step economy (PASE), minimizing waste and simplifying procedures. nih.gov

The Hantzsch synthesis itself is a classic example of an MCR. nih.gov Contemporary MCRs for synthesizing thiazole analogues often build upon this foundation, designing one-pot procedures that combine diverse starting materials to generate complex molecular architectures efficiently. For instance, an MCR approach could involve an aldehyde, cyanothioacetamide, and an α-haloketone (or a precursor that generates it in situ) to construct highly functionalized thiazoles in a single step.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for generating molecular diversity and have been adapted for the synthesis of various heterocycles. mdpi.com By integrating a thiazole-containing component into an MCR, chemists can rapidly assemble libraries of complex molecules built around the this compound core.

Table 2: Key Features of Multi-Component Reactions (MCRs)

| Feature | Description |

|---|---|

| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps. |

| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. nih.gov |

| Simplicity | Avoids the need for isolation and purification of intermediates, saving time and resources. nih.gov |

| Diversity | Allows for the rapid generation of diverse molecular structures by varying the starting components. |

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.commdpi.comrsc.org The 12 principles of green chemistry provide a framework for developing more sustainable synthetic routes. mdpi.com

In the context of this compound synthesis, these principles are applied by:

Preventing waste: Utilizing high-yield reactions and MCRs to minimize byproducts.

Maximizing atom economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Using safer solvents and auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or eliminating them entirely. mdpi.comdntb.gov.ua

Designing for energy efficiency: Employing methods like microwave irradiation or conducting reactions at ambient temperature to reduce energy consumption. rsc.orgniscpr.res.in

Using renewable feedstocks: Sourcing starting materials from renewable biological sources where possible.

Employing catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. mdpi.com

These principles guide the development of environmentally benign protocols for synthesizing thiazole derivatives. dntb.gov.ua

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). rsc.org This has led to the exploration of solvent-free reactions and the use of water as a reaction medium.

Solvent-free reactions , often conducted by grinding solid reactants together or using microwave irradiation, offer significant advantages. niscpr.res.inmdpi.comresearchgate.net They can lead to shorter reaction times, higher yields, and simplified work-up procedures, as the need to remove a solvent is eliminated. niscpr.res.in For example, the synthesis of various heterocyclic compounds has been efficiently achieved under solvent-free conditions, sometimes with catalytic support like montmorillonite (B579905) K-10 clay or titanium dioxide. mdpi.comresearchgate.net

Aqueous reaction media provides an inexpensive, non-flammable, and environmentally safe alternative to organic solvents. researchgate.net While organic compounds often have low solubility in water, this can sometimes be advantageous, as the product may precipitate out of the reaction mixture, simplifying purification. researchgate.net The use of catalysts like aqueous citric acid or sodium bisulfate can promote reactions in water, making it a viable green solvent for heterocyclic synthesis. researchgate.netresearchgate.net

Table 3: Comparison of Reaction Media

| Reaction Medium | Advantages | Disadvantages |

|---|---|---|

| Organic Solvents | Good solubility for many organic reactants. | Often toxic, flammable, volatile, and costly to dispose of. |

| Solvent-Free | Reduced waste, faster reaction rates, simple work-up, energy efficient (especially with microwaves). niscpr.res.in | Limited to certain reaction types; potential for localized overheating. |

| Aqueous Media | Environmentally benign, inexpensive, non-flammable. researchgate.net | Poor solubility for non-polar reactants; may require heating to overcome reaction barriers. |

Catalytic Systems: Development and Application

The synthesis of the thiazole core, a key structural motif in this compound, has been significantly advanced through the development of various catalytic systems. These catalysts offer advantages such as improved reaction rates, higher yields, and milder reaction conditions compared to traditional methods. Both metal-based and organic catalysts have been effectively employed in the synthesis of thiazole derivatives.

Transition metal catalysts, particularly palladium and copper complexes, have shown high efficacy in promoting the C-S and C-N bond formations necessary for constructing the thiazole ring. For instance, palladium(II) acetate (B1210297) has been utilized to catalyze the direct arylation of thiazole derivatives, allowing for the introduction of various substituents onto the thiazole core with high selectivity. organic-chemistry.org Copper-catalyzed reactions have also been developed for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur, often using molecular oxygen as a green oxidant. organic-chemistry.org

More recently, there has been a growing interest in the use of organocatalysts for thiazole synthesis, which offers a metal-free and often more environmentally benign alternative. nih.gov Organocatalysts, such as N,N-dimethyl-4-aminopyridine (DMAP), have been shown to effectively catalyze the C-2 aroylation of thiazoles. organic-chemistry.org Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have also emerged as powerful tools in asymmetric synthesis, a principle that can be extended to the enantioselective synthesis of chiral thiazole derivatives. figshare.com The development of novel nanocatalysts, such as a multifunctional ionic liquid nanocatalyst based on zeolite-Y, has also been reported for the one-pot synthesis of 2-aminothiazoles, demonstrating the potential for recyclable and efficient catalytic systems. nih.gov

Table 1: Examples of Catalytic Systems in Thiazole Synthesis

| Catalyst Type | Specific Catalyst Example | Application in Thiazole Synthesis | Reference |

|---|---|---|---|

| Transition Metal | Palladium(II) acetate | Direct arylation of thiazole derivatives | organic-chemistry.org |

| Transition Metal | Copper complexes | Synthesis from aldehydes, amines, and sulfur | organic-chemistry.org |

| Organocatalyst | N,N-Dimethyl-4-aminopyridine (DMAP) | C-2 aroylation of thiazoles | organic-chemistry.org |

| Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | One-pot synthesis of 2-aminothiazoles | nih.gov |

| Organocatalyst | Taurine | Biginelli-type reaction for dihydropyrimidines (related heterocycles) | nih.gov |

Microwave and Ultrasonic Irradiation Techniques

The application of non-conventional energy sources, such as microwave irradiation and ultrasonic waves, has revolutionized the synthesis of heterocyclic compounds, including this compound and its analogues. These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. nih.gov This technique has been successfully applied to the Hantzsch thiazole synthesis and its variations. For instance, a microwave-assisted, one-pot, three-component reaction of maleic anhydride, thiosemicarbazide (B42300), and hydrazonoyl chlorides in the presence of chitosan (B1678972) has been reported for the synthesis of novel thiazolyl-pyridazinediones. nih.gov An environmentally benign procedure for the synthesis of substituted 2-cyanomethyl-4-phenylthiazoles has been developed using focused microwave irradiation with glycerol (B35011) as a solvent, affording excellent yields in short reaction times. researchgate.net The synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has also been efficiently achieved using microwave activation. rsc.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity. researchgate.net The synthesis of various thiazole derivatives has been successfully achieved using ultrasonic irradiation, often under milder conditions and in shorter timeframes than conventional methods. wisdomlib.org For example, an eco-friendly biocatalyst has been used in conjunction with ultrasonic irradiation for the synthesis of novel thiazole derivatives. nih.gov The Hantzsch synthesis of thiazoles has also been shown to be effectively promoted by ultrasonic irradiation, providing a green and efficient approach. nih.gov

Table 2: Comparison of Conventional vs. Microwave/Ultrasonic Synthesis of Thiazole Derivatives

| Synthetic Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux in organic solvent | bepls.com |

| Microwave Irradiation | 4-8 minutes | High | 500 W, 150 °C, Chitosan catalyst | nih.gov |

| Ultrasonic Irradiation | 15-30 minutes | High | Room temperature, catalyst | nih.gov |

| Microwave Irradiation | Short reaction times | Excellent | Glycerol as solvent | researchgate.net |

Solid-Phase Synthesis Approaches for Diverse Libraries

Solid-phase synthesis has emerged as a powerful tool for the generation of large and diverse libraries of organic molecules, including those based on the thiazole scaffold. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions. The key advantage of this approach is the ease of purification, as excess reagents and by-products can be simply washed away, while the desired product remains bound to the resin.

The solid-phase synthesis of thiazole-containing libraries allows for the systematic variation of substituents at different positions of the thiazole ring, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. For example, a facile solid-phase synthesis method has been developed for a thiazolo-pyrimidinone derivative library. nih.gov This method involves a multi-step sequence on the solid support, with high yields reported for each step.

Biocompatible synthesis of macrocyclic peptides containing a thiazole or thiazoline (B8809763) backbone has also been achieved using solid-phase peptide synthesis. nih.gov In this approach, the C-terminal nitrile is introduced during cleavage from the resin, directly yielding a linear precursor for cyclization. This highlights the versatility of solid-phase techniques in constructing complex molecular architectures.

The choice of resin, linker, and cleavage conditions are critical parameters in solid-phase synthesis and must be carefully optimized for the specific target molecules. The ability to automate solid-phase synthesis further enhances its utility for high-throughput screening and the rapid generation of compound libraries for biological evaluation.

Precursors and Building Blocks in this compound Synthesis

The construction of the this compound core relies on the selection of appropriate precursors and building blocks that will form the thiazole ring and incorporate the cyanomethyl group at the desired position. The most common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis. synarchive.com

The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. bepls.com To synthesize this compound, the key precursors would be:

A thioamide: This provides the sulfur and one nitrogen atom of the thiazole ring. Thioacetamide is a simple and common choice.

An α-halo-β-ketonitrile or a related three-carbon building block: This component provides the remaining carbon and nitrogen atoms of the thiazole ring and incorporates the acetonitrile (B52724) functionality. A suitable precursor would be a compound like 3-halo-2-oxobutanenitrile or a related derivative where the halogen is at a position that facilitates cyclization to form the 4-substituted thiazole.

A variation of this approach involves the reaction of an aminothioamide with a dihalopropanone to synthesize 4-halomethylthiazoles. google.com The resulting 4-halomethylthiazole can then serve as a versatile intermediate for introducing the cyanomethyl group through a nucleophilic substitution reaction with a cyanide salt.

Table 3: Key Precursors in Hantzsch Thiazole Synthesis for this compound

| Precursor Type | Specific Example | Role in Synthesis |

|---|---|---|

| Thioamide | Thioacetamide | Source of S and N-1 |

| α-Halocarbonyl | 3-Chloro-2-oxobutanenitrile | Source of C-2, C-4, C-5 and the cyanomethyl group |

| Intermediate | 4-Chloromethylthiazole | Precursor for nucleophilic substitution with cyanide |

Reactivity and Mechanistic Investigations of 4 Thiazolylacetonitrile

Reactivity of the Active Methylene (B1212753) Group

The methylene (-CH2-) group in 4-Thiazolylacetonitrile is positioned between two electron-withdrawing groups: the thiazole (B1198619) ring and the nitrile (-CN) group. This configuration significantly increases the acidity of the methylene protons, classifying it as an "active methylene compound". shivajicollege.ac.inrsc.org This heightened acidity allows for easy deprotonation by a base to form a stable carbanion, which is the key intermediate for a range of subsequent reactions.

The carbanion generated from this compound is a potent nucleophile that readily participates in condensation reactions with carbonyl compounds. A prominent example is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.orgbhu.ac.in

In this pathway, the active methylene group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, eliminating a molecule of water to yield a new C=C double bond. wikipedia.org The product is an α,β-unsaturated nitrile, a versatile intermediate for further synthesis. bhu.ac.in The reaction is a cornerstone for carbon-carbon bond formation. asianpubs.org For instance, reacting this compound with various aromatic aldehydes in the presence of a catalyst like piperidine leads to the formation of the corresponding α-(thiazol-4-yl)-β-arylacrylonitrile derivatives.

Table 1: Examples of Knoevenagel Condensation Products This table is illustrative of the Knoevenagel reaction pathway.

| Aldehyde Reactant | Base/Catalyst | Product Structure | Product Name |

| Benzaldehyde | Piperidine | C6H5-CH=C(CN)-C4H2NS | 2-(Thiazol-4-yl)-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | Ethylenediammonium diacetate | CH3O-C6H4-CH=C(CN)-C4H2NS | 3-(4-Methoxyphenyl)-2-(thiazol-4-yl)acrylonitrile |

| 2-Nitrobenzaldehyde | Ammonium acetate (B1210297) | O2N-C6H4-CH=C(CN)-C4H2NS | 3-(2-Nitrophenyl)-2-(thiazol-4-yl)acrylonitrile |

The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

The nucleophilic carbanion formed from this compound can also react with alkyl and acyl halides.

Alkylation: In alkylation reactions, the carbanion attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond, resulting in a mono- or di-alkylated product at the α-carbon. This process is fundamental for extending the carbon chain. nih.gov

Acylation: Similarly, acylation involves the reaction of the carbanion with an acylating agent, such as an acyl chloride or acid anhydride (B1165640). This introduces an acyl group (R-C=O) onto the α-carbon, yielding a β-ketonitrile. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including cyclization and reduction.

The nitrile group is an excellent electrophile and a key component in constructing new heterocyclic rings fused to the thiazole core. The combination of the nitrile and the adjacent active methylene group makes this compound a prime substrate for cyclization reactions. For instance, it can react with bifunctional reagents to build systems like thieno[2,3-d]thiazoles or pyrazolo[3,4-d]thiazoles. These reactions often proceed through an initial condensation or addition to the nitrile, followed by an intramolecular cyclization and dehydration or elimination.

The carbon-nitrogen triple bond of the nitrile can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.orglibretexts.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using H2 over Raney nickel or palladium) can fully reduce the nitrile group to a primary amine. libretexts.org This transforms this compound into 2-(Thiazol-4-yl)ethanamine, a valuable building block containing a primary amino group. The reaction with LiAlH4 proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon. libretexts.org

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using milder reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed during workup. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. wikipedia.orgyoutube.com This process converts this compound into (Thiazol-4-yl)acetaldehyde.

Table 2: Reduction Products of this compound

| Reagent | Reaction Type | Product |

| Lithium aluminum hydride (LiAlH4) followed by H2O | Full Reduction | 2-(Thiazol-4-yl)ethanamine |

| H2 / Raney Nickel | Catalytic Hydrogenation | 2-(Thiazol-4-yl)ethanamine |

| Diisobutylaluminium hydride (DIBAL-H) followed by H2O | Partial Reduction | (Thiazol-4-yl)acetaldehyde |

Electrophilic and Nucleophilic Transformations on the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both sulfur and nitrogen atoms. wikipedia.orgchemicalbook.com The electron density distribution makes certain positions on the ring more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. Theoretical calculations of pi-electron density show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgchemicalbook.comresearchgate.net The C4 position is nearly neutral, while the C2 position is the most electron-deficient. pharmaguideline.com Therefore, reactions like nitration, halogenation, or sulfonation would be expected to occur preferentially at the C5 position of the thiazole ring in this compound, provided it is unsubstituted.

Nucleophilic Substitution: The C2 position is the most electron-deficient site in the thiazole ring and is thus the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This position is particularly vulnerable if it carries a good leaving group (like a halogen) or if the ring nitrogen is quaternized, which further increases the acidity of the C2 proton. pharmaguideline.com Deprotonation at C2 using strong bases like organolithium compounds can generate a nucleophilic center at this position, allowing for the introduction of various electrophiles. pharmaguideline.com

Regioselective Halogenation Studies (e.g., Bromination, Iodination)

The halogenation of the thiazole ring in this compound is a key transformation for introducing functional handles for further synthetic modifications. The regioselectivity of these reactions is dictated by the electronic nature of the thiazole ring, which is influenced by the electron-withdrawing acetonitrile (B52724) substituent at the 4-position.

Electrophilic aromatic substitution is the principal mechanism for the halogenation of thiazoles. The thiazole ring possesses sites of varying electron density. The C5 position is generally the most nucleophilic and therefore the most susceptible to electrophilic attack. The nitrogen atom at position 3 deactivates the C2 and C4 positions towards electrophiles, while the sulfur atom at position 1 can donate electron density to the C5 position, making it the preferred site for substitution.

Bromination: The bromination of this compound typically proceeds with high regioselectivity for the C5 position. Common brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid are effective for this transformation. The reaction mechanism involves the initial generation of an electrophilic bromine species, which is then attacked by the electron-rich C5 position of the thiazole ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding 5-bromo-4-thiazolylacetonitrile.

Iodination: Similar to bromination, iodination of this compound also occurs preferentially at the C5 position. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid) can be employed. The mechanism follows a similar electrophilic aromatic substitution pathway.

Below is a table summarizing the typical conditions and outcomes for the regioselective halogenation of this compound.

| Halogenation Reaction | Reagent(s) | Solvent | Position of Halogenation | Product |

| Bromination | N-Bromosuccinimide (NBS) | Chloroform | C5 | 5-Bromo-4-thiazolylacetonitrile |

| Iodination | Iodine Monochloride (ICl) | Acetic Acid | C5 | 5-Iodo-4-thiazolylacetonitrile |

Reactions with Isothiocyanates and other Heteroatom Reagents

The active methylene group of the acetonitrile substituent in this compound provides a nucleophilic center that can participate in addition reactions with various electrophiles, including isothiocyanates.

When treated with a base, the methylene protons of this compound can be abstracted to form a carbanion. This carbanion can then act as a nucleophile and attack the electrophilic carbon atom of an isothiocyanate. The initial adduct can then undergo cyclization or rearrangement depending on the reaction conditions and the nature of the isothiocyanate substituent. For instance, reaction with aryl isothiocyanates can lead to the formation of substituted thiophene (B33073) or pyrimidine (B1678525) derivatives after subsequent reaction steps.

Reactions with other heteroatom reagents, such as carbon disulfide in the presence of a base, can lead to the formation of dithiocarboxylate intermediates. These intermediates are versatile synthons for the preparation of various sulfur-containing heterocyclic compounds.

Advanced Catalytic Reactions Involving this compound as a Substrate

The unique structural features of this compound make it a valuable substrate in various advanced catalytic reactions. The nitrile group and the thiazole ring can both participate in or direct catalytic transformations.

For example, the nitrile group can be a directing group in C-H activation reactions. Transition metal catalysts, such as those based on palladium or rhodium, can coordinate to the nitrogen atom of the nitrile, facilitating the activation of a nearby C-H bond, for instance, at the C5 position of the thiazole ring. This allows for the direct introduction of various functional groups at this position, bypassing the need for pre-functionalization.

Furthermore, the thiazole ring itself can act as a ligand for transition metals, influencing the outcome of catalytic cross-coupling reactions. For instance, in Suzuki or Heck couplings involving a halogenated derivative of this compound (e.g., 5-bromo-4-thiazolylacetonitrile), the thiazole moiety can modulate the reactivity and selectivity of the catalytic cycle.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is an area of active investigation, with potential applications in materials science and synthetic chemistry.

Photochemical Reactivity: The thiazole ring is a heteroaromatic system that can absorb UV radiation. Upon photoexcitation, this compound can undergo various transformations. For example, photochemical cycloaddition reactions with alkenes or alkynes could potentially lead to the formation of novel polycyclic heterocyclic systems. The nitrile group might also participate in photochemical reactions, such as photoinduced electron transfer processes.

Electrochemical Reactivity: The electrochemical properties of this compound can be studied using techniques like cyclic voltammetry. The thiazole ring can be either oxidized or reduced at specific potentials. The nitrile group is also electrochemically active and can be reduced to an amine or undergo other transformations. Electrochemical methods can be employed for the synthesis of derivatives of this compound under mild conditions, avoiding the use of harsh chemical reagents. For instance, electrochemically induced C-H functionalization or coupling reactions could be developed.

Derivatization and Construction of Complex Heterocyclic Scaffolds

Synthesis of Thiazole-Fused Pyrimidine (B1678525) Derivatives

The fusion of a thiazole (B1198619) ring with a pyrimidine nucleus gives rise to thiazolo[3,2-a]pyrimidines, a class of compounds with significant biological activities. The synthesis of these derivatives often involves the reaction of a 2-aminothiazole (B372263) moiety with a β-dicarbonyl compound or its equivalent. To utilize 4-thiazolylacetonitrile for this purpose, it can be envisioned as a precursor to a suitably substituted 2-aminothiazole.

One potential synthetic route involves the initial conversion of the nitrile group of this compound into an amidine or a related functional group that can undergo cyclization. For instance, reaction with a suitable reagent could yield a 2-amino-4-(cyanomethyl)thiazole derivative. This intermediate can then react with various dicarbonyl compounds or their synthons to construct the fused pyrimidine ring. The reaction typically proceeds through an initial condensation followed by an intramolecular cyclization.

For example, the cyclodehydration of ethyl 6-methyl-4-(substituted)phenyl-2-(substituted)-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromide derivatives has been shown to yield thiazolo[3,2-a]pyrimidine compounds upon heating with polyphosphoric acid (PPA) researchgate.net. While not starting directly from this compound, this illustrates a common strategy for forming the thiazolo[3,2-a]pyrimidine core. A plausible adaptation for this compound would involve its conversion to a 2-thiopyrimidine derivative which could then be alkylated and cyclized.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| Ethyl 6-methyl-4-phenyl-2-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromide | Polyphosphoric acid (PPA), 110 °C, then NH4OH | 5H-thiazolo[3,2-a]pyrimidine derivative | researchgate.net | |

| 2-Aminothiazole derivative | β-Diketone | Acid or base catalysis | Thiazolo[3,2-a]pyrimidine | General Method |

| 4-Phenylthiazole-2-amine | Acetylacetone, Aromatic aldehydes | p-Toluene sulfonic acid (PTSA), Acetonitrile (B52724) | 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives | tandfonline.com |

Formation of Thiazole-Linked Pyrazoles and Triazoles

The synthesis of thiazole-linked pyrazoles and triazoles from this compound leverages the reactivity of the nitrile group and the adjacent active methylene (B1212753) protons. These reactions often proceed through the formation of an intermediate that can undergo cyclization with a suitable binucleophile.

Pyrazoles:

The most common method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines beilstein-journals.org. This compound can be considered a precursor to a β-ketonitrile. For example, acylation of the active methylene group of this compound would yield a thiazolyl-substituted β-ketonitrile. Subsequent reaction of this intermediate with hydrazine (B178648) or a substituted hydrazine would lead to the formation of a 5-amino-3-(thiazol-4-yl)pyrazole derivative. The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, leading to cyclization and formation of the pyrazole (B372694) ring beilstein-journals.org.

Triazoles:

The construction of a 1,2,3-triazole ring can be achieved through the [3+2] cycloaddition reaction between an azide (B81097) and a compound containing a carbon-carbon triple bond (alkyne) or an activated carbon-carbon double bond. Alternatively, 5-amino-1,2,3-triazoles can be synthesized via the "azide-acetonitrile click" reaction, which involves the coupling of azides with monosubstituted acetonitriles under mild conditions acs.org. This method is directly applicable to this compound. The reaction with an organic azide in the presence of a suitable base would yield a 5-amino-1-aryl-4-(thiazol-4-yl)-1H-1,2,3-triazole.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| Thiazolyl-β-ketonitrile | Hydrazine | 5-Amino-3-(thiazol-4-yl)pyrazole | beilstein-journals.org | |

| This compound | Organic Azide | Base | 5-Amino-1-aryl-4-(thiazol-4-yl)-1H-1,2,3-triazole | acs.org |

Generation of Other Heterocyclic Architectures

The versatility of this compound extends to the synthesis of a variety of other important heterocyclic systems.

Chromenes and their benzo-fused analogs are a class of oxygen-containing heterocycles with diverse biological activities. A common synthetic route to 2-amino-4H-chromenes is a one-pot, three-component reaction involving an aldehyde, an active methylene compound, and a phenol (B47542) (such as resorcinol (B1680541) or naphthol) jcsp.org.pkarabjchem.org. In this context, this compound can serve as the active methylene component.

The reaction is typically catalyzed by a base and proceeds via an initial Knoevenagel condensation between the aldehyde and this compound to form a thiazolyl-substituted α,β-unsaturated nitrile. This is followed by a Michael addition of the phenoxide to the electron-deficient double bond. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the hydroxyl group onto the nitrile, followed by tautomerization to yield the final 2-amino-4-aryl-3-(thiazol-4-yl)-4H-chromene derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aromatic Aldehyde | This compound | Phenol (e.g., Naphthol) | Base (e.g., Piperidine) | 2-Amino-4-aryl-3-(thiazol-4-yl)-4H-benzo[h]chromene | General Method jcsp.org.pkarabjchem.org |

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes wikipedia.orgorganic-chemistry.orgresearchgate.net. This multicomponent reaction involves the condensation of a carbonyl compound, an α-cyanoester or another active methylene nitrile, and elemental sulfur in the presence of a base wikipedia.org. This compound, with its active methylene group, is a suitable nitrile component for this reaction.

The reaction mechanism is believed to start with a Knoevenagel condensation between the carbonyl compound and this compound. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur to form a sulfur adduct, which subsequently undergoes cyclization and tautomerization to afford the 2-amino-3-cyano-4,5-disubstituted-thiophene with a thiazolyl substituent at the 3-position.

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product | Reference |

| Ketone/Aldehyde | This compound | Elemental Sulfur | Amine (e.g., Morpholine) | 2-Amino-3-(thiazol-4-yl)-4,5-disubstituted-thiophene-3-carbonitrile | wikipedia.orgorganic-chemistry.org |

The synthesis of imidazoles and fused imidazole (B134444) systems, such as imidazo[2,1-b]thiazoles, can be approached using this compound as a precursor. A common route to imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole with an α-haloketone researchgate.netresearchgate.netmdpi.com.

To utilize this compound, it would first need to be converted into a 2-aminothiazole derivative. This could potentially be achieved through a series of chemical transformations. Once the 2-amino-4-(substituted)-thiazole is obtained, its reaction with an α-haloketone in the presence of a base or under thermal conditions would lead to the formation of the imidazo[2,1-b]thiazole (B1210989) ring system. The reaction proceeds by initial N-alkylation of the amino group of the thiazole by the α-haloketone, followed by an intramolecular cyclization where the nitrogen of the thiazole ring attacks the carbonyl carbon of the newly introduced side chain.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| 2-Aminothiazole derivative | α-Haloketone | Base or Heat | Imidazo[2,1-b]thiazole derivative | researchgate.netresearchgate.netmdpi.com |

1,3,4-Thiadiazoles are an important class of five-membered heterocycles. A common synthetic pathway to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives organic-chemistry.org. To synthesize a thiazole-linked thiadiazole from this compound, the nitrile group can be converted into a thiosemicarbazide moiety.

This transformation can be achieved by first converting the nitrile to a thioamide, for example, by reaction with hydrogen sulfide. The resulting 2-(thiazol-4-yl)ethanethioamide can then be reacted with a hydrazine derivative to form a thiosemicarbazide. Subsequent intramolecular cyclization of this thiazolyl-thiosemicarbazide, often under acidic or oxidative conditions, would lead to the formation of a 2-amino-5-(thiazol-4-ylmethyl)-1,3,4-thiadiazole. Another approach involves the reaction of thioamides with hydrazonoyl halides to afford 1,3,4-thiadiazole (B1197879) derivatives tandfonline.comnih.govbenthamdirect.comnih.gov.

| Reactant 1 | Reagents and Conditions for Cyclization | Product | Reference |

| Thiazolyl-thiosemicarbazide | Acid or Oxidizing Agent | 2-Amino-5-(thiazol-4-ylmethyl)-1,3,4-thiadiazole | organic-chemistry.org |

| 2-(Thiazol-4-yl)ethanethioamide and Hydrazonoyl halide | Base | 2,5-Disubstituted-1,3,4-thiadiazole | tandfonline.comnih.govbenthamdirect.comnih.gov |

Structure-Diversification Strategies for this compound Derivatives

The chemical scaffold of this compound serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. Its reactivity, primarily centered around the active methylene group of the acetonitrile moiety and the thiazole ring itself, allows for numerous structural modifications. These modifications are key in medicinal chemistry and materials science for developing novel compounds with tailored properties. Strategies for structure diversification primarily involve cyclocondensation reactions, multicomponent reactions (MCRs), and the construction of fused ring systems, which lead to the generation of diverse molecular libraries. nih.govnih.govvu.nl

A primary strategy for diversification involves leveraging the reactivity of functionalized thiazole precursors. For instance, the cyclocondensation of 2-bromo-acetyl derivatives with reagents containing a thioamide function is a common method to introduce the (2-(cyanomethyl)thiazol-4-yl)phenyl moiety into a larger molecular framework. This approach has been successfully used to synthesize a variety of derivatives, including aminothiazoles and imidazo[1,2-a]pyridines.

Further diversification is achieved through reactions that build upon the core structure. The this compound moiety can be elaborated into various heterocyclic systems such as pyrazolo[5,1-c] cu.edu.egtandfonline.comtriazine, thiazoline-4-one, thiazolo[3,2-a]pyridine, and coumarin (B35378) derivatives through reactions with a range of organic electrophiles and nucleophiles. tandfonline.com

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions are a powerful tool for constructing new heterocyclic rings onto the this compound framework. These reactions typically involve the reaction of a bifunctional thiazole derivative with a suitable partner to form a new ring system. For example, the reaction of a 2-bromo-acetyl thiazole derivative with 2-aminopyridine (B139424) or 2-aminothiazole leads to the formation of fused bicyclic systems, specifically imidazo[1,2-a]pyridine (B132010) and imidazo[2,1-b]thiazole derivatives, respectively. Similarly, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole or o-aminothiophenol can yield complex fused systems. nih.gov

Another important application of this strategy is the synthesis of pyrazole-containing heterocycles. Thiazolylcyanothioacetanilides can be converted into 3-amino-4-[2-(4aryl)thiazolyl]-5-(phenylamino)pyrazoles. cu.edu.eg This transformation proceeds through the formation of an intermediate hydrazino derivative, which then undergoes intramolecular cyclization via the addition of the hydrazine group to the nitrile function. cu.edu.eg These pyrazole derivatives can be further reacted with various reagents to synthesize more complex fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. cu.edu.eg

| Starting Thiazole Derivative | Reagent | Resulting Heterocyclic Scaffold |

| 2-Bromo-acetyl derivative | 2-Aminopyridine | Imidazo[1,2-a]pyridine |

| 2-Bromo-acetyl derivative | 2-Aminothiazole | Imidazo[2,1-b]thiazole |

| Thiazolylcyanothioacetanilides | Hydrazine | 3-Amino-4-(thiazolyl)pyrazole cu.edu.eg |

| 3-Amino-4-(thiazolyl)pyrazole | Various reagents | Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-c]triazine cu.edu.eg |

| 2-Bromo-1-(thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Linked di- and trithiazole systems nih.gov |

Multicomponent Reactions (MCRs) for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to generate complex molecules from simple precursors. nih.govnih.gov This approach is highly valued in drug discovery for its ability to rapidly build libraries of structurally diverse compounds. vu.nlbeilstein-archives.org A one-pot, three-component reaction involving a 2-bromo-acetyl thiazole derivative, an active methylene compound (like malononitrile (B47326) or ethyl acetoacetate), and phenyl isothiocyanate can be used to construct highly substituted thiophene (B33073) derivatives. MCRs are advantageous due to their high atom economy, operational simplicity, and the structural complexity of the products formed. vu.nl

| Thiazole Precursor | Reagent 1 | Reagent 2 | Catalyst/Solvent | Resulting Scaffold |

| 2-Bromo-acetyl derivative | Malononitrile | Phenyl isothiocyanate | DMF/KOH | Thiophene derivative |

| 2-Bromo-acetyl derivative | Ethyl acetoacetate | Phenyl isothiocyanate | DMF/KOH | Thiophene derivative |

Construction of Fused and Linked Heterocyclic Systems

The synthesis of fused thiazole derivatives is another key strategy for structural diversification. An efficient method for creating fused-thiazole systems involves the reaction of epoxy-ketones with a thiourea (B124793) or thioamide derivative in acetic acid. nih.gov While not starting directly from this compound, this highlights a general strategy applicable to the thiazole family. Furthermore, the synthesis of thiazolo[5,4-d]thiazoles, which contain two fused thiazole rings, can be achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com

The reactivity of the nitrile group and the adjacent methylene group in this compound derivatives is also exploited for building complex structures. For instance, treatment of 2-(4-phenyl)thiazolylacetonitrile with phenyl isothiocyanate and potassium hydroxide, followed by reaction with ω-bromoacetophenone, affords a substituted thiophene derivative. cu.edu.eg The nitrile group itself can be a precursor to other functionalities; for example, its absence in the IR spectra of certain reaction products indicates its participation in cyclization to form an amino group, as seen in the formation of 3-aminopyrazoles. cu.edu.eg

Additionally, functionalization of the thiazole ring itself is a viable strategy. Bromination of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, which are derivatives of thiazolylacetonitrile, occurs with high regioselectivity at the C5 position of the thiazole ring. researchgate.net This allows for the introduction of a halogen handle for further cross-coupling reactions and diversification.

| Reaction Type | Thiazole Precursor | Key Reagents | Resulting Structure/System |

| Thiophene Synthesis | 2-(4-Phenyl)thiazolylacetonitrile | Phenyl isothiocyanate, ω-bromoacetophenone | 2,4-Disubstituted thiophene cu.edu.eg |

| Fused Thiazole Synthesis | Epoxy-ketone | Thiourea / Thioamide | Fused-thiazole derivative nih.gov |

| Fused Thiazole Synthesis | Dithiooxamide | Aromatic aldehyde | Thiazolo[5,4-d]thiazole mdpi.com |

| Ring Halogenation | (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile | Bromine in DMF | 5-Bromo-thiazole derivative researchgate.net |

Computational and Theoretical Studies on 4 Thiazolylacetonitrile and Its Analogues

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 4-Thiazolylacetonitrile, the thiazole (B1198619) ring acts as an electron-donating group, while the nitrile group is electron-withdrawing. This push-pull electronic character influences the distribution of electron density and the energies of the frontier orbitals. Computational studies on analogous thiazole derivatives, often performed using Density Functional Theory (DFT) methods, provide insights into these properties. For instance, studies on various substituted thiazoles reveal that the nature and position of substituents significantly modulate the HOMO and LUMO energy levels and the resulting energy gap.

In many thiazole derivatives, the HOMO is localized over the thiazole ring and any electron-donating substituents, while the LUMO is distributed over the electron-accepting parts of the molecule. The HOMO-LUMO gap in such compounds can be tuned by altering the substituents, which in turn affects their electronic and optical properties. Theoretical calculations for a range of thiazole derivatives have shown HOMO-LUMO gaps typically falling in the range of 3 to 5 eV. researchgate.net The computed energies of HOMO and LUMO can also be used to determine other quantum chemical parameters like ionization potential, electron affinity, chemical hardness, and softness, which further characterize the molecule's reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole | -7.640 | -1.230 | 6.410 |

| 2-Methoxy-1,3-thiazole | -8.748 | -0.980 | 7.768 |

| Thiazole-4-carboxaldehyde | -9.858 | -2.150 | 7.708 |

| 3-Phenylbenzo[d]thiazole-2(3H)-imine | -6.012 | -1.543 | 4.469 |

Tautomerism and Conformational Analysis

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a possibility for this compound. The methylene (B1212753) group adjacent to the thiazole ring and the nitrile group could potentially participate in proton transfer, leading to different tautomeric forms. For instance, a prototropic shift could result in an ylidene-type tautomer. Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the ground-state energies of the possible tautomeric forms, researchers can predict the predominant species under different conditions. DFT calculations on related heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. nih.gov

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with each step of the reaction pathway. This information is invaluable for understanding reaction kinetics and selectivity.

For this compound, computational methods could be employed to study a variety of reactions. For example, the mechanism of its synthesis, or its reactivity towards nucleophiles or electrophiles, could be investigated. A relevant area of study for thiazole-containing compounds is their metabolic transformation in biological systems. Quantum chemical studies on the biotransformation of thiazole-containing drugs have provided insights into how these molecules are metabolized by cytochrome P450 enzymes. nih.govuni-duesseldorf.de These studies have explored various metabolic pathways, such as epoxidation, S-oxidation, and N-oxidation of the thiazole ring, and have calculated the energy barriers for these reactions. nih.gov Such calculations can help predict the formation of reactive metabolites, which is crucial for assessing the potential toxicity of drug candidates. nih.govuni-duesseldorf.de

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, is a rapidly growing field in chemistry. These models aim to predict the chemical reactivity, biological activity, or other properties of molecules based on their structural features. For thiazole derivatives, predictive models have been developed to forecast their anticancer and antiurease activities. nih.govresearchgate.net These models typically use a set of molecular descriptors, which can be calculated from the molecular structure, to build a statistical relationship with the property of interest.

In the context of chemical reactivity and selectivity, predictive models can be trained on datasets of known reactions to predict the outcome of new reactions. For instance, a model could be developed to predict the regioselectivity or stereoselectivity of a reaction involving a substituted thiazole. These models can be based on a variety of molecular descriptors, including those derived from quantum chemical calculations, such as atomic charges, frontier orbital energies, and electrostatic potentials. The use of such predictive tools can significantly accelerate the discovery and optimization of new chemical reactions and functional molecules.

Studies on Non-Linear Optical Properties and Photophysical Behavior

Molecules with extended π-conjugated systems and significant charge transfer character, like many thiazole derivatives, can exhibit interesting non-linear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and evaluation of NLO materials. By calculating properties such as the dipole moment, polarizability, and first and second hyperpolarizabilities, it is possible to predict the NLO response of a molecule.

Studies on thiazole-based chromophores have shown that the presence of electron-donating and electron-accepting groups connected through the thiazole ring can lead to large NLO responses. The calculated maximum absorption wavelengths for some thiazole chromophores are in the range of 480-488 nm in the gas phase. pku.edu.cn The photophysical behavior of these molecules, including their absorption and emission properties, can also be investigated using time-dependent DFT (TD-DFT) calculations. These calculations can predict the electronic transitions responsible for the observed UV-visible absorption spectra and can provide insights into the nature of the excited states. The photophysical properties of thiazole derivatives are often influenced by their molecular packing in the solid state, which can be studied through a combination of computational modeling and experimental techniques. nih.govrsc.org

| Compound | Dipole Moment (Debye) | Average Polarizability (a.u.) | First Hyperpolarizability (a.u.) |

|---|---|---|---|

| Thiazole Azo Dye A | 7.85 | 345.6 | 14587 |

| Thiazole Azo Dye B | 10.21 | 298.4 | 18765 |

| Thiazole Azo Dye C | 12.54 | 387.1 | 34521 |

Advanced Analytical Techniques in the Research of 4 Thiazolylacetonitrile

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal the electronic, vibrational, and nuclear environments within 4-Thiazolylacetonitrile, allowing for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For this compound (C₅H₄N₂S), ¹H NMR spectroscopy would be expected to show three distinct signals corresponding to the three different types of protons in the molecule: two aromatic protons on the thiazole (B1198619) ring (H-2 and H-5) and the two aliphatic protons of the methylene (B1212753) group (-CH₂-). The chemical shifts (δ) of the thiazole protons are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electronic effects of the cyanomethyl substituent, typically appearing in the downfield region (7.0-9.5 ppm). The methylene protons, being adjacent to both the aromatic thiazole ring and the electron-withdrawing nitrile group, would be expected to resonate at approximately 3.8-4.2 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show five signals, corresponding to the five unique carbon atoms. The carbons of the thiazole ring typically appear in the range of 110-160 ppm. nih.govmersin.edu.tr The carbon of the nitrile group (-C≡N) has a characteristic chemical shift around 115-120 ppm, while the methylene carbon (-CH₂-) would appear further upfield. mersin.edu.tr

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Thiazole H-2 | 8.8 - 9.2 | - |

| Thiazole H-5 | 7.5 - 7.9 | - |

| Methylene (-CH₂-) | 3.8 - 4.2 | 18 - 25 |

| Thiazole C-2 | - | 150 - 155 |

| Thiazole C-4 | - | 145 - 150 |

| Thiazole C-5 | - | 118 - 125 |

| Nitrile (-CN) | - | 115 - 120 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium to Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=N/C=C | Ring Stretching | 1650 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for compounds containing π-systems, such as aromatic and heterocyclic rings. The thiazole ring in this compound contains π-electrons and would be expected to exhibit absorption bands in the UV region, typically corresponding to π → π* and n → π* electronic transitions. For the parent thiazole molecule, absorptions are typically observed in the 230-240 nm range. nih.gov The substitution with the acetonitrile (B52724) group may cause a slight shift in the absorption maximum (λ_max).

Fluorescence spectroscopy involves exciting a molecule at its absorption wavelength and measuring the light it emits at a longer wavelength. Many aromatic and heterocyclic compounds are fluorescent. This technique can provide information about the electronic structure of the excited state and can be a highly sensitive method for detection. While not all compounds fluoresce, analysis of this compound would involve measuring its emission spectrum after excitation at its UV absorption maximum to determine if it possesses fluorescent properties, which could be useful for certain applications like biological imaging or as a molecular probe.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) measures this ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule.

For this compound (C₅H₄N₂S), the theoretical exact mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared to the calculated mass to confirm the molecular formula. For example, the calculated exact mass of the [M+H]⁺ ion of C₅H₄N₂S is approximately 125.0173. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. mersin.edu.trnih.gov

Crystallographic Analysis for Solid-State Structure Determination (X-ray Diffraction)

While NMR provides the structure in solution, X-ray diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single, high-quality crystal of the compound.

In this method, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected. chemimpex.com The angles and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. chemimpex.com A successful crystallographic analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π–π stacking, which govern the material's bulk properties. For instance, analysis of the isomer 1,3-thiazole-4-carbonitrile revealed a monoclinic crystal system and provided precise bond lengths and information on intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov A similar level of detail would be expected from a crystal structure of this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis of non-volatile organic compounds. chromtech.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (typically a mixture of water and a polar organic solvent such as acetonitrile or methanol). ktecdirect.comnih.gov The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength at which the thiazole ring absorbs. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration, allowing for quantitative analysis and the determination of purity, often expressed as a percentage (e.g., >99% purity by HPLC). chromtech.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound could potentially be analyzed by GC. The sample is vaporized and passed through a capillary column with a carrier gas (like helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). Like HPLC, GC provides a chromatogram where a pure sample gives a single peak, and the peak area can be used to quantify purity.

Exploration of Advanced Applications of 4 Thiazolylacetonitrile Derivatives in Chemical Science

Contributions to Material Science Research

The inherent aromaticity and electron-rich nature of the thiazole (B1198619) ring make it an excellent component for constructing novel organic materials with tailored electronic and optical properties. Researchers have successfully incorporated this motif into molecules designed for applications in organic electronics and optoelectronics.

Derivatives of 4-thiazolylacetonitrile have been investigated as organic semiconductors (OSCs), which are foundational to technologies like flexible displays and organic light-emitting diodes (OLEDs). These carbon-based materials offer advantages over traditional inorganic semiconductors, including mechanical flexibility, low-cost processing, and lightweight characteristics.

A notable example is the derivative 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile (PTPA), which has been synthesized and characterized as a promising organic semiconductor. Structural analysis, including 1D and 2D NMR spectroscopy, confirmed that its primary geometrical structure is a Z-hydrazone form, stabilized by an intramolecular hydrogen bond. nih.gov This specific conformation influences its electronic properties. Studies on thin films of PTPA indicate its potential for broad utility in organic electronics, such as in the fabrication of OLEDs. nih.gov The development of such thiazole-based compounds is part of a broader effort to create high-performance materials for next-generation electronic devices. researchgate.net

The application of this compound derivatives extends to various optoelectronic materials, where the modulation of light and electricity is crucial.

Non-Linear Optical (NLO) Devices: The PTPA derivative has been evaluated for its linear and non-linear optical characteristics, which are important for applications in photonics and NLO devices that can alter the phase, frequency, or amplitude of light. nih.gov

Liquid Crystal Displays (LCDs): Thiazole-containing compounds have been synthesized and investigated for their liquid crystalline properties. researchgate.netresearchgate.nethanser.de The rigid, aromatic structure of the thiazole ring is a desirable feature in designing mesogens—the core molecules that form liquid crystal phases. By incorporating thiazole moieties into Schiff bases and other molecular architectures, researchers have created materials that exhibit nematic mesophases, which are essential for the operation of LCDs. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Thiazole and fused-thiazole derivatives, such as those based on thiazolo[5,4-d]thiazole, are key components in the design of organic dyes (sensitizers) for DSSCs. nih.govscispace.comresearchgate.netrsc.orgrsc.org These sensitizers are responsible for absorbing light and injecting electrons into a semiconductor layer (typically TiO2), initiating the process of converting light into electricity. rsc.org Research has focused on designing these dyes to have broad and intense absorption in the visible spectrum to maximize light harvesting. rsc.orgrsc.org For instance, a series of novel metal-free organic dyes containing the thiazolo[5,4-d]thiazole moiety have been synthesized for quasi-solid-state DSSCs, with one derivative achieving a solar energy conversion efficiency of 5.10%. nih.gov Another study developed sensitizers for semitransparent DSSCs suitable for greenhouse integration, which yielded power conversion efficiencies between 5.6% and 6.1%. scispace.comresearchgate.netrsc.org

| Application | Thiazole Derivative Class | Key Research Finding | Reported Efficiency/Property |

| Organic Semiconductors | Phenylhydrazono-acetonitriles | Promising utility in organic electronics (e.g., OLEDs). nih.gov | N/A |

| Liquid Crystals | Schiff bases containing thiazole | Display of nematic mesophases suitable for LCDs. researchgate.net | Nematic phase observed |

| NLO Devices | Phenylhydrazono-acetonitriles | Possesses notable linear and non-linear optical characteristics. nih.gov | N/A |

| DSSCs | Thiazolo[5,4-d]thiazole-based dyes | Efficient light harvesting for solar energy conversion. nih.govrsc.org | Up to 7.71% power conversion efficiency. rsc.org |

Role in Agrochemical Research

In addition to material science, the chemical scaffold of thiazole is relevant in the agricultural sector, particularly in the development of compounds that can protect crops from herbicide damage.

Herbicide safeners, also known as antidotes, are agrochemicals used to protect crop plants from injury caused by herbicides without diminishing the herbicide's effectiveness against weeds. mdpi.com The development of novel safeners is a key area of agrochemical research.

While this compound itself is not a commercialized safener, the related thiazolidine ring system has been used as a parent structure in the design and synthesis of new safener candidates. nih.gov Researchers have synthesized a series of thiazolidine-4-carboxylates and evaluated their ability to protect maize from herbicide phytotoxicity. nih.gov This strategy is based on active substructure combination, where known active chemical motifs are integrated to create new compounds with desired biological activities. nih.gov The results from these studies provide valuable information on the chemical substituents that enhance safener activity, demonstrating the utility of the thiazole-related heterocyclic structures in this field.

| Safener Candidate Series | Parent Structure | Crop | Key Finding |

| Methyl (R)-N-Benzoyl/Dichloroacetyl-Thiazolidine-4-Carboxylates | Thiazolidine ring | Maize | Certain derivatives showed protective effects superior to the commercial safener R-28725 against chlorimuron-ethyl herbicide injury. nih.gov |

Utility in Fragment-Based Approaches for Chemical Probe Development

Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds for drug development and for creating chemical probes to study biological systems. This approach begins by screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent molecules.